An In-depth Technical Guide to the Structure and Bonding of 3-Phenyl-2-propyn-1-ol
An In-depth Technical Guide to the Structure and Bonding of 3-Phenyl-2-propyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyl-2-propyn-1-ol, also known as phenylpropargyl alcohol, is an organic compound with the chemical formula C₉H₈O.[1][2] It presents as a colorless to pale yellow liquid and is recognized for its utility as a versatile building block in organic synthesis.[2] This compound incorporates a phenyl group, an alkyne, and a primary alcohol functional group, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active compounds.[2] Its unique electronic and structural features also make it a subject of interest in materials science and as a corrosion inhibitor. This guide provides a detailed examination of the molecular structure, bonding, and physicochemical properties of 3-Phenyl-2-propyn-1-ol, supplemented with experimental data and protocols.
Molecular Structure and Bonding
The structure of 3-Phenyl-2-propyn-1-ol is characterized by three key functional components: a terminal phenyl ring, a disubstituted internal alkyne, and a primary hydroxymethyl group. This combination dictates the molecule's geometry, reactivity, and intermolecular interactions.
Visualization of Molecular Structure
Caption: 2D structure of 3-Phenyl-2-propyn-1-ol.
Hybridization and Geometry
-
Phenyl Group: The six carbon atoms of the phenyl ring are sp² hybridized, resulting in a planar hexagonal geometry with C-C-C bond angles of approximately 120°. The C-H bonds are formed from the overlap of carbon sp² orbitals with hydrogen 1s orbitals.
-
Alkyne Group: The two carbons of the triple bond (C≡C) are sp hybridized. This leads to a linear geometry for the C-C≡C-C fragment, with bond angles of 180°.[3]
-
Hydroxymethyl Group: The carbon atom of the -CH₂OH group is sp³ hybridized, resulting in a tetrahedral geometry with bond angles around 109.5°. The oxygen atom is also sp³ hybridized, with two lone pairs and two bonding pairs, leading to a bent geometry around the oxygen with a C-O-H bond angle of approximately 104.5°.[4]
Bonding Characteristics
The molecule's framework is composed of a combination of sigma (σ) and pi (π) bonds.
-
Sigma (σ) Bonds: These single bonds form the primary skeleton of the molecule through the overlap of hybrid orbitals (sp²-sp², sp²-sp, sp-sp³, sp³-s, sp³-O, and O-H).
-
Pi (π) Bonds:
-
The phenyl ring contains a delocalized π-system consisting of six π-electrons distributed across the six carbon atoms, which is responsible for its aromatic stability.
-
The carbon-carbon triple bond consists of one σ bond and two perpendicular π bonds, which are regions of high electron density and are susceptible to addition reactions.
-
The presence of the hydroxyl group allows for intermolecular hydrogen bonding, which significantly influences the compound's physical properties, such as its relatively high boiling point and miscibility with polar solvents.[5] The phenyl group contributes to van der Waals interactions.
Physicochemical and Spectroscopic Data
Quantitative data provides insight into the physical and electronic nature of the molecule.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈O | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | 1.06 g/mL at 25 °C | [6] |
| Boiling Point | 129-130 °C at 10 mmHg | [6] |
| Refractive Index (n²⁰/D) | 1.5850 | [6] |
| Flash Point | > 110 °C (> 230 °F) | [6] |
| Solubility | Soluble in ether, acetone, benzene, chloroform, methanol | [7] |
Structural Parameters (Estimated)
The following table provides estimated bond lengths and angles based on data from analogous compounds like phenylacetylene (B144264) and propargyl alcohol.
| Parameter | Type | Estimated Value | Reference(s) |
| Bond Lengths (Å) | |||
| C-C (Aromatic) | ~1.40 | [8] | |
| C≡C (Alkyne) | ~1.18 | [9] | |
| C(Aryl)-C(Alkyne) | ~1.45 | [9] | |
| C(Alkyne)-CH₂ | ~1.45 | [9] | |
| C-O (Alcohol) | ~1.42 | [9] | |
| Bond Angles (°) | |||
| C-C-C (Aromatic) | ~120 | [10] | |
| C(Aryl)-C≡C | ~180 | [3][10] | |
| C≡C-CH₂ | ~180 | [3][10] | |
| C-C-O | ~109.5 | [11] | |
| C-O-H | ~104.5 - 108.9 | [4][11] |
Spectroscopic Data
| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | Assignment |
| ~7.4-7.5 | m | Phenyl H (ortho) | |
| ~7.2-7.3 | m | Phenyl H (meta, para) | |
| ~4.5 | s | -CH₂- | |
| ~2.0 | t | -OH |
| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment |
| ~131.7 | Phenyl C (ortho, meta) | |
| ~128.3 | Phenyl C (para) | |
| ~122.9 | Phenyl C (ipso) | |
| ~86.8 | C≡C -CH₂OH | |
| ~85.5 | Ph-C ≡C | |
| ~51.5 | -CH₂- |
| IR Spectroscopy | Frequency (cm⁻¹) | Vibration Type | Assignment |
| ~3350 (broad) | O-H stretch | Alcohol | |
| ~3060 | C-H stretch (sp²) | Aromatic | |
| ~2930 | C-H stretch (sp³) | Methylene (-CH₂-) | |
| ~2230 | C≡C stretch | Alkyne | |
| ~1490, 1440 | C=C stretch | Aromatic Ring | |
| ~1020 | C-O stretch | Primary Alcohol |
Synthesis and Experimental Protocols
A primary method for synthesizing 3-Phenyl-2-propyn-1-ol is the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[12]
Synthesis Workflow: Sonogashira Coupling
Caption: General workflow for the synthesis of 3-Phenyl-2-propyn-1-ol.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is a representative example for the synthesis of 3-phenyl-2-propyn-1-ol.
Materials:
-
Iodobenzene (B50100) (1.0 eq)
-
Propargyl alcohol (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)
-
Copper(I) iodide [CuI] (0.04 eq)
-
Triethylamine (B128534) (Et₃N) (2.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a dry, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq), and anhydrous THF.
-
Add iodobenzene (1.0 eq), propargyl alcohol (1.2 eq), and triethylamine (2.5 eq) to the flask via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (iodobenzene) is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford pure 3-phenyl-2-propyn-1-ol.
Catalytic Cycle of Sonogashira Coupling
Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.
References
- 1. 3-Phenyl-2-propyn-1-ol [webbook.nist.gov]
- 2. Page loading... [guidechem.com]
- 3. Solved A picture of phenylacetylene is shown below. Based on | Chegg.com [chegg.com]
- 4. chemrevise.org [chemrevise.org]
- 5. rawsource.com [rawsource.com]
- 6. 3-Phenyl-2-propyn-1-ol 96 1504-58-1 [sigmaaldrich.com]
- 7. 3-PHENYL-2-PROPYN-1-OL | 1504-58-1 [chemicalbook.com]
- 8. Phenyl group - Wikipedia [en.wikipedia.org]
- 9. bond_lengths | Department of Chemistry | UZH [chem.uzh.ch]
- 10. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 11. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 12. Sonogashira Coupling [organic-chemistry.org]
